molecular formula C4H6N2O2 B1433375 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol CAS No. 1594533-43-3

1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol

Cat. No. B1433375
M. Wt: 114.1 g/mol
InChI Key: LMRAUZBCXZQKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . 1,2,4-Oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol”, has been a topic of interest in medicinal chemistry . The synthetic methods are divided into three groups . The first combines two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . The second route is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . The third group of methods consists of diverse oxidative cyclizations .


Molecular Structure Analysis

The molecular structure of “1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol” and similar compounds has been confirmed using infrared spectroscopy (IR), 1H NMR and 13C NMR spectroscopy, HRMS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol” and similar compounds have been studied . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Future Directions

The future directions for “1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol” and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The reviewed methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3(7)4-5-2-8-6-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRAUZBCXZQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol
Reactant of Route 3
1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol
Reactant of Route 5
1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.